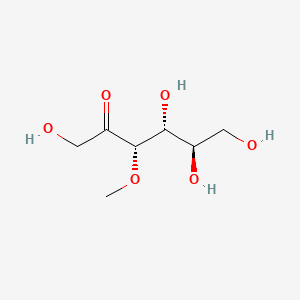

3-O-Methyl-D-fructose

Description

Historical Context and Discovery in Carbohydrate Science

The story of 3-O-Methyl-D-fructose is intrinsically linked to the broader history of carbohydrate chemistry, a field that saw explosive growth in the late 19th and early 20th centuries. The foundational work of chemists like Emil Fischer laid the groundwork for understanding the structure and stereochemistry of monosaccharides. A crucial advancement in this era was the development of methylation analysis, a technique that involves replacing the hydroxyl (-OH) groups of a carbohydrate with methyl (–OCH₃) groups. This process, refined by researchers such as Sir Walter Norman Haworth, became instrumental in determining the ring structures and linkage points of complex carbohydrates.

While a singular "discovery" paper for this compound is not readily apparent in historical records, its existence and synthesis are a direct result of these early methylation studies. The German Wikipedia entry for the related compound 1-O-Methyl-D-fructose points to a 1954 publication in the Journal of the Chemical Society, indicating that the synthesis of methylated fructose (B13574) derivatives was well-established by the mid-20th century. wikipedia.org The use of this compound as a known compound for spectroscopic comparison is evident in a 1978 paper that utilized its carbon-13 NMR spectrum to reassign the methine resonances of D-fructose. scilit.com This demonstrates its established presence in the carbohydrate chemist's toolkit by that time.

Distinction as a Methylated Fructose Derivative

This compound is a derivative of D-fructose, a naturally occurring ketose, or "fruit sugar." Its defining feature is the presence of a methyl group (–CH₃) attached to the oxygen atom at the third carbon position of the fructose backbone. This seemingly minor modification has profound chemical and biochemical consequences.

| Property | Description |

| Chemical Formula | C₇H₁₄O₆ |

| Molar Mass | 194.18 g/mol |

| Structure | A D-fructose molecule with a methyl ether group at the C3 position. |

| Key Distinction | The methyl group at the C3 position sterically hinders the molecule from being recognized and phosphorylated by key metabolic enzymes. |

This methylation alters the molecule's polarity and its ability to form hydrogen bonds compared to its parent molecule, fructose. Crucially, the methyl group acts as a blocking group, preventing the hydroxyl group at the C3 position from participating in the chemical reactions typical of unmodified sugars.

Significance as a Non-Metabolizable Carbohydrate Analog in Biological Systems

The most significant research application of this compound stems from its status as a non-metabolizable carbohydrate analog. In most biological systems, the first step in fructose metabolism is its phosphorylation by the enzyme ketohexokinase (fructokinase). The presence of the methyl group at the C3 position of this compound prevents this phosphorylation from occurring.

This inability to be metabolized makes it an ideal tool for dissecting the process of sugar transport from the subsequent metabolic pathways. Because it can be transported into cells via fructose transporters but is not consumed in metabolic reactions, researchers can study the kinetics and regulation of fructose transport in isolation. A 2021 study, for instance, explicitly used this compound as a non-metabolizable analog of fructose to validate a luminescence-based assay for quantifying ketohexokinase activity. nih.gov

The closely related compound, 3-O-methyl-D-glucose, has been extensively used as a non-metabolizable analog to study glucose transport. nih.govportlandpress.comnih.gov Research on this glucose analog has provided a framework for understanding the utility of such methylated sugars. For example, it has been used to investigate glucose transport in various cell types and to study sugar signaling pathways in plants. nih.gov

Overview of Principal Research Trajectories and Academic Relevance

The academic relevance of this compound is centered on its application in several key research areas:

Fructose Transport Mechanisms: It is used to characterize the activity and specificity of fructose transporters, such as GLUT5, in various tissues and organisms. By measuring the uptake of radiolabeled or fluorescently tagged this compound, scientists can gain insights into the kinetics and regulation of fructose transport without the confounding variable of its subsequent metabolism.

Sugar Signaling: In plant physiology, sugars act as signaling molecules that regulate growth and development. Non-metabolizable analogs like this compound and its glucose counterpart are employed to investigate whether the signaling cascade is initiated by the sugar binding to a receptor on the cell surface or requires intracellular metabolism. nih.gov

Enzyme Specificity and Inhibition: As demonstrated in the validation of the ketohexokinase assay, this compound serves as a negative control to ensure the specificity of enzymatic reactions involving fructose. nih.gov

Structural and Conformational Analysis: As seen in early NMR studies, the fixed methylation provides a stable reference point for detailed spectroscopic analysis of fructose and its derivatives, aiding in the understanding of their three-dimensional structures in solution. scilit.com

While perhaps not as widely studied as its glucose analog, this compound remains a vital and specific tool for researchers investigating the fundamental processes of fructose transport and recognition in biological systems. Its unique properties ensure its continued relevance in the fields of biochemistry, cell biology, and plant science.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3S,4R,5R)-1,4,5,6-tetrahydroxy-3-methoxyhexan-2-one |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h4,6-10,12H,2-3H2,1H3/t4-,6-,7-/m1/s1 |

InChI Key |

OFSVCCCZZQKHKQ-QPPQHZFASA-N |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO |

Canonical SMILES |

COC(C(C(CO)O)O)C(=O)CO |

Synonyms |

3-O-methyl-D-fructose |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 3 O Methyl D Fructose

Established Methods for O-Methylation of D-Fructose at C-3 Position

Direct, single-step methylation of D-fructose at the C-3 position is generally not feasible due to the lack of inherent selectivity. Standard methylation procedures, such as the Haworth method using dimethyl sulfate (B86663) and sodium hydroxide, typically result in the exhaustive methylation of all free hydroxyl groups. Therefore, established methods rely on a multi-step approach involving the use of protecting groups to temporarily block other hydroxyl groups, allowing for targeted methylation of the C-3 hydroxyl.

This general strategy involves:

Protection: Selective blocking of the hydroxyl groups at positions C-1, C-2, C-4, C-5, and C-6. This is the most critical and complex step, often requiring several reactions to install the appropriate protecting groups.

Methylation: Treatment of the protected fructose (B13574) derivative with a methylating agent (e.g., methyl iodide with silver oxide) to introduce a methyl group at the only available C-3 hydroxyl.

Deprotection: Removal of all protecting groups to yield the final 3-O-Methyl-D-fructose.

The choice of protecting groups is crucial and depends on their stability in subsequent reaction conditions and the ease of their removal. For example, acetonide groups are commonly used to protect vicinal diols in carbohydrates. masterorganicchemistry.com

Achieving stereoselectivity in the synthesis of carbohydrate derivatives is a key aspect of modern organic chemistry. In the context of this compound, this pertains to controlling the configuration at the C-3 stereocenter. The stereochemical outcome of such reactions can be influenced by the conformation of the fructose ring, which is locked into a specific arrangement by bulky protecting groups. mdpi.com

Strategies for stereocontrol include:

Conformational Control: The use of cyclic protecting groups, such as the o-xylylene (B1219910) group, can preserve specific diequatorial or diaxial arrangements of substituents, thereby directing incoming reagents to a particular face of the molecule. mdpi.com

Neighboring Group Participation: The participation of a nearby functional group can shield one face of the molecule or direct a reagent to a specific position.

Catalyst-Controlled Reactions: The use of chiral catalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. thieme-connect.com

The difficulty in controlling stereoselectivity, particularly at the anomeric centers of fructose, is a well-documented challenge in glycosylation reactions and extends to other modifications of the fructose scaffold. rsc.org

A significant challenge in carbohydrate synthesis is the scalability of the reactions. A procedure that works efficiently on a small, milligram scale may see a dramatic decrease in yield when scaled up to gram-scale quantities. For instance, in the synthesis of a heptoside from a glucose derivative, researchers observed a drop in yield from over 79% to less than 33% when increasing the starting material from 1 gram to 1.5 grams, necessitating a return to parallel, smaller-batch reactions. mdpi.com This highlights the complex interplay of physical and chemical factors that affect reaction efficiency at different scales.

| Parameter | General Optimization Strategy | Rationale |

| Temperature | Varies per reaction; often low temperatures for selective reactions, higher for forcing reactions. | Controls reaction rate and can minimize side reactions or degradation. For example, an optimal temperature of 40°C was found for the enzymatic synthesis of fructose laurate. cabidigitallibrary.org |

| Catalyst Loading | Minimized to the lowest effective amount. | Reduces cost and simplifies purification. In the synthesis of HMF from fructose, a 4% molar quantity of catalyst was found to be optimal. researchgate.net |

| Solvent | Chosen based on substrate solubility and influence on reaction pathway. | The choice of solvent can significantly impact yield and selectivity. |

| Reaction Time | Monitored (e.g., by TLC or HPLC) to determine the point of maximum product formation before side reactions dominate. | Prevents product degradation or formation of byproducts from over-reaction. Optimal HMF yield from fructose was achieved after one hour. rsc.org |

| Scale | Tested at increasing scales to identify and address potential issues with mixing, heat transfer, or concentration effects. | Yields can be highly scale-dependent, as noted in the upscaling of a multi-step sugar synthesis. mdpi.com |

Stereoselective Synthesis Pathways

Preparation of this compound from Complex Carbohydrates

An alternative route to partially methylated monosaccharides is through the degradation of complex carbohydrates like oligosaccharides and polysaccharides. This method is a cornerstone of carbohydrate structural analysis.

This classical technique, known as methylation analysis, is used to determine the linkage positions between monosaccharide units in a larger carbohydrate. The process involves:

Permethylation: The polysaccharide (e.g., inulin, a fructan) is treated exhaustively with a methylating agent like methyl iodide to convert all free hydroxyl groups into methyl ethers. nih.gov

Hydrolysis: The permethylated polysaccharide is then subjected to acid hydrolysis, which cleaves the glycosidic bonds linking the sugar units.

Analysis: The resulting mixture of partially methylated monosaccharides is separated and identified. The positions of the free hydroxyl groups correspond to the positions that were involved in glycosidic linkages or were part of the ring structure.

For example, the hydrolysis of a fully methylated inulin, which consists mainly of β-(2,1)-linked fructose units, yields primarily 3,4,6-tri-O-methylfructose. nih.gov Similarly, the hydrolytic cleavage of a specific penta-O-methyl sucrose (B13894) derivative was used to produce 3,4-di-O-methyl-D-fructose. cdnsciencepub.com The specific methylated fructose derivative obtained depends entirely on the linkage pattern of the parent carbohydrate.

Table 1: Examples of Methylated Fructose Derivatives from Hydrolysis of Methylated Polysaccharides

| Starting Material | Linkage Type(s) | Major Methylated Fructose Product(s) | Reference(s) |

|---|---|---|---|

| Inulin | Primarily β-(2,1) | 3,4,6-tri-O-methylfructose | nih.gov |

| Difructose Anhydride III | Furanoid residues linked 1,2' and 2,3' | 3,4-dimethylfructose and 4-methylfructose | nist.gov |

| Penta-O-methyl sucrose | N/A | 3,4-di-O-methyl-D-fructose | cdnsciencepub.com |

| Glucofructan (Muscari szovitsianum) | (1→2)-linked with (1,2,6)-branching | 1,3,4,6-tetra-O-methylfructose, 1,3,4-tri-O-methylfructose, 3,4-di-O-methylfructose | researchgate.net |

Enzymes offer high specificity and operate under mild conditions, making them attractive tools for carbohydrate synthesis. Inulosucrase, for example, can synthesize fructooligosaccharides (FOS) by transferring fructose units from sucrose to an acceptor molecule. nih.govfrontiersin.org Similarly, lipases can be used to synthesize fructose esters. niscpr.res.in

However, the direct enzymatic synthesis of this compound is not a widely reported method. This would require a methyltransferase enzyme that is not only specific for D-fructose but also for the C-3 hydroxyl position, which is a significant challenge.

An alternative enzymatic strategy could involve the highly selective hydrolysis of a methylated polysaccharide. If a specific glycosidase could cleave a linkage to release a fructose unit that was protected in such a way during the initial methylation that only the C-3 hydroxyl was methylated, this could be a viable route. However, the substrate specificity of enzymes often presents a hurdle; for example, some enzymes show very low or no activity towards modified sugars. rsc.org While enzymatic synthesis is powerful for creating glycosidic bonds and esters, its application for targeted methylation or specific hydrolysis to yield this compound remains a specialized and less common approach.

Hydrolytic Cleavage from Methylated Oligosaccharides

Synthesis of Novel Derivatives of this compound for Research Applications

Once synthesized, this compound serves as a valuable building block for creating more complex molecules for research. Its remaining reactive sites—the ketone group and the hydroxyls at C-1, C-4, C-5, and C-6—are available for further chemical modification.

The synthesis of derivatives from this precursor allows for the creation of specialized molecular probes. For example, modified fructose analogs, such as 3-deoxy-3-fluoro-D-fructose (3-FDF), have been developed as tracers for imaging fructose metabolism in cancer cells using Positron Emission Tomography (PET). researchgate.netsnmjournals.org By analogy, this compound could be used to synthesize probes to study sugar transport and metabolism, where the methyl group at C-3 would prevent certain enzymatic reactions, allowing researchers to isolate and study specific metabolic pathways.

Potential derivatizations could include:

Esterification or Etherification: Reaction at the remaining hydroxyl groups to attach other functional groups, such as fluorophores or affinity tags.

Reaction at the Ketone: Conversion of the ketone to other functional groups.

Use as a Glycosyl Donor/Acceptor: Participation in glycosylation reactions to form novel oligosaccharides.

These derivatives are crucial tools for advancing the understanding of the biological roles of carbohydrates in health and disease.

Introduction of Reporter Groups and Probes

The introduction of reporter groups, such as fluorescent molecules or biotin (B1667282), onto this compound is a critical strategy for its detection and visualization in biological systems. While direct modification of this compound is not extensively documented, methods applied to the parent molecule, D-fructose, and its analogs provide a clear blueprint for potential synthetic routes.

Common strategies for labeling carbohydrates involve targeting their hydroxyl groups. mdpi.com Fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) and BODIPY derivatives are frequently used. rsc.orgnih.gov FITC reacts with amino groups, which can be introduced onto the sugar backbone, while BODIPY dyes offer high quantum yields and photostability. rsc.orgnih.gov Another approach involves the use of click chemistry, where an azido (B1232118) group is introduced into the sugar, which can then be selectively reacted with an alkyne-functionalized reporter group. cymitquimica.com

Fluorescent probes based on D-fructose have been developed to study its transport, particularly through the GLUT5 transporter, which is overexpressed in certain cancer cells. nih.govmdpi.commtu.eduacs.org These probes often involve the conjugation of a fluorophore, such as 7-nitrobenzofurazan (NBD) or coumarin, to the fructose scaffold. mdpi.commtu.edu For instance, NBD has been conjugated to fructose to create NBDF, a fluorescent probe used in transport assays. mdpi.com Similarly, coumarin-based probes have been synthesized and evaluated for their ability to be transported by GLUT5. mtu.edu

Biotinylation, the attachment of a biotin molecule, is another valuable modification that allows for the detection and purification of interacting proteins through the high-affinity interaction between biotin and streptavidin. researchgate.netnih.gov Biotin can be introduced onto a sugar molecule using methods similar to those for fluorescent labeling, often involving the reaction of an activated biotin derivative with a functionalized sugar. researchgate.net

Table 1: Examples of Reporter Groups Used with Fructose Analogs

| Reporter Group | Fructose Analog | Purpose | Reference |

| 7-nitrobenzofurazan (NBD) | 1-amino-2,5-deoxy-d-mannitol | Fluorescent GLUT5 reporter | mdpi.com |

| Coumarin | 2,5-anhydro-D-mannitol | Multicolor fluorescent probes for GLUT5 transport analysis | mtu.edu |

| BODIPY | Phenylboronic acid conjugate | Selective fluorescent sensor for fructose | rsc.orgnih.gov |

| Biotin | Bis(D-glucose) derivative | Photoaffinity labeling of glucose transporters | researchgate.netnih.gov |

Modification for Affinity and Selectivity Studies

Modifying the structure of this compound can provide valuable insights into its binding interactions and can lead to the development of more potent and selective inhibitors for its transporters. Research in this area often focuses on understanding the structure-activity relationships that govern the affinity and selectivity of fructose analogs for transporters like GLUT5. nih.govacs.orgnih.govacs.org

Studies have shown that modifications at various positions of the fructose ring can significantly impact its interaction with transporters. nih.govnih.gov For example, the development of C-3 modified 2,5-anhydro-D-mannitol analogs, a fructose mimic, has been a strategy to explore the binding pocket of GLUT5 and improve inhibitor potency. nih.govacs.orgacs.org A variety of functional groups, including anilines, amides, sulfonamides, ureas, and thioureas, have been introduced at the C-3 position to probe the hydrogen-bonding requirements of the transporter. acs.orgacs.org

Another important tool for studying ligand-receptor interactions is photoaffinity labeling. researchgate.netnih.govnih.govresearchgate.netnih.gov This technique involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the ligand. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for the identification and characterization of the target protein. researchgate.netresearchgate.net Biotinylated fructose photolabels have been successfully used to specifically tag the GLUT5 transporter. researchgate.netnih.gov

The affinity of these modified compounds is often evaluated through competition binding assays, where the ability of the new analog to inhibit the uptake of a radiolabeled or fluorescently labeled probe is measured. nih.govacs.orgacs.org This allows for the determination of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key parameters for assessing binding affinity.

Table 2: Research Findings on Modified Fructose Analogs for Affinity and Selectivity

| Fructose Analog | Modification | Target | Key Finding | Reference |

| 2,5-anhydro-D-mannitol | C-3 modifications (anilines, amides, etc.) | GLUT5 | C-3 modifications can significantly increase inhibitory potency compared to D-fructose. | acs.orgacs.org |

| 2,5-anhydro-D-mannitol | Allylamine at C-6 equivalent | GLUT5 | Well-tolerated modification with a Ki of 2.66 mM. | nih.gov |

| 2,5-anhydro-D-mannitol | Di-nitrophenyl-substituted secondary amine | GLUT5 | Enhanced affinity with a Ki of 0.56 mM. | nih.gov |

| Fructose photolabel | Biotinylated diazirine | GLUT5 | Specific biotin tagging of GLUT5 upon photoactivation. | nih.gov |

| 2,5-anhydro-D-mannitol | C3-modified with various functionalities | GLUT5 | Several analogs displayed low millimolar IC50 values against a radiolabeled fructose probe. | nih.govresearchgate.net |

Biochemical and Cellular Research on 3 O Methyl D Fructose

Investigations into Substrate Specificity of Carbohydrate-Metabolizing Enzymes

Interactions with Ketohexokinases (KHK) in vitro and in animal models

3-O-Methyl-D-fructose, a derivative of the sugar fructose (B13574), has been utilized in biochemical research to probe the activity of ketohexokinase (KHK), the primary enzyme responsible for the first step in fructose metabolism. nih.govnih.gov KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (B91348). activemotif.com There are two main isoforms of KHK: KHK-C, which has a high affinity for fructose and is predominantly found in the liver, kidney, and intestine, and KHK-A, which is expressed more widely but has a much lower affinity for fructose. nih.govactivemotif.com

In research settings, this compound is considered a non-metabolizable analog of fructose. nih.govnih.gov Studies have demonstrated that it is not a substrate for KHK. For instance, in experiments using lysates from human hepatocytes (HepG2 cells) engineered to overexpress KHK-C, no significant increase in KHK activity was observed when this compound was provided as a potential substrate, in contrast to the clear activity seen with fructose. nih.govresearchgate.net This lack of phosphorylation by KHK makes this compound a valuable tool in assays designed to measure KHK activity. nih.govnih.govresearchgate.net

The table below summarizes the findings from a study where KHK activity was measured in wild-type (WT) and KHK-C overexpressing (OE) HepG2 cells with different substrates.

Analysis of Non-Phosphorylation by Hexokinases

In addition to ketohexokinase, another class of enzymes, hexokinases, can phosphorylate hexose (B10828440) sugars. However, research indicates that this compound is generally not a substrate for these enzymes either. For example, studies on rat parotid gland homogenates found that 3-O-methyl-D-glucose, a related compound, only minimally inhibited the phosphorylation of D-glucose, suggesting it is a poor substrate for the hexokinases present. scirp.org While direct studies on this compound and hexokinase are less common, the understanding is that the methyl group at the 3-O position sterically hinders the phosphorylation process. This characteristic of being a non-phosphorylatable analog is crucial for its use in transport studies, as it can be transported into cells without being immediately metabolized. nih.gov

Enzymatic Assays Utilizing this compound as a Control or Probe

The property of this compound as a non-metabolizable fructose analog makes it an excellent negative control in enzymatic assays for KHK. nih.govnih.govresearchgate.net In a luminescence-based assay designed to quantify KHK activity, this compound is used to verify the specificity of the assay. nih.govnih.gov The assay measures the production of ADP, a product of the KHK-catalyzed reaction. When fructose is present, KHK activity leads to a significant increase in the luminescent signal. Conversely, when this compound is used in place of fructose, no significant signal increase is detected, confirming that the measured activity is specific to the phosphorylation of fructose by KHK. nih.govresearchgate.netresearchgate.net This use as a control ensures that the assay is accurately measuring KHK activity and not the activity of other enzymes or non-specific reactions. nih.govnih.gov

Mechanisms of Cellular Uptake and Transport

Role in Glucose and Fructose Transporter Characterization (e.g., GLUT5, SGLT1, PfHT) in cellular and animal systems

This compound and its glucose analog, 3-O-methyl-D-glucose, are instrumental in characterizing various hexose transporters due to their specific transport properties.

GLUT5: This transporter is known for its specificity for fructose. elifesciences.orgd-nb.info Studies investigating the domains of GLUT5 responsible for fructose transport have used chimeras of GLUT5 and the glucose transporter GLUT3. nih.gov The transport of 3-O-methyl-D-glucose is often used as a marker for glucose transporter activity, and its lack of transport by certain chimeras helps to delineate the regions of GLUT5 essential for fructose specificity. nih.gov

SGLT1: This is a sodium-dependent glucose transporter that is crucial for glucose and galactose absorption in the intestine. d-nb.infonih.gov It does not transport fructose. d-nb.infonih.gov The non-metabolizable glucose analog, 3-O-methyl-D-glucose, is transported by SGLT1, and its use has been pivotal in studying the regulation of this transporter without the confounding effects of metabolism. nih.gov

PfHT (Plasmodium falciparum hexose transporter): The malaria parasite Plasmodium falciparum relies on the host for glucose, which it takes up via its hexose transporter, PfHT. pnas.org Interestingly, unlike the human glucose transporter GLUT1, PfHT can transport both D-glucose and D-fructose. pnas.org Research has shown that 3-O-methyl-D-glucose is transported significantly better by PfHT compared to GLUT1. pnas.org This difference in substrate specificity has been exploited to develop selective inhibitors of PfHT. pnas.org

Competitive Inhibition Studies of Hexose Transport Systems

This compound and related compounds are valuable tools in competitive inhibition studies to determine the kinetics and specificity of hexose transport systems. For example, in studies of hexose uptake in cultured human skin fibroblasts, 3-O-methyl-D-glucose acts as a competitive inhibitor of sugar transport. cdnsciencepub.com Similarly, in studies of bovine brain microvessel endothelial cells, various hexoses, including D-glucose and D-mannose, competitively inhibited the uptake of 3-O-methyl-D-glucose, while D-fructose did not, indicating specificity in the transport mechanism. nih.gov

The table below presents the inhibitor constant (Ki) values for the competitive inhibition of sugar transport in human skin fibroblasts.

Kinetic Analysis of Membrane Permeability and Carrier Interactions

This compound (3-OMF) is recognized in research primarily as a non-metabolizable analog of D-fructose. This property makes it a valuable tool for studying fructose transport mechanisms, particularly for differentiating between the physical transport of fructose across cell membranes and subsequent metabolic events.

Research has focused on its interaction with the fructose-specific facilitative transporter, GLUT5. Studies using intestinal models have shown that while fructose itself upregulates the expression and activity of GLUT5, 3-OMF does not produce the same effect. nih.govnih.gov For instance, in vivo perfusion of the rat small intestine with 3-OMF failed to significantly induce GLUT5 expression and activity. nih.gov Similarly, other research noted that 3-OMF only has a modest effect on increasing GLUT5 mRNA abundance. nih.govscience.govscience.gov This suggests that the binding and transport of the sugar molecule alone are insufficient to trigger the signaling cascade that leads to increased transporter expression; rather, a downstream metabolite of fructose is likely required for this regulatory feedback loop. nih.govnih.gov

In hepatocytes engineered to overexpress ketohexokinase-C (KHK-C), the primary enzyme for fructose metabolism, exposure to fructose led to significant KHK activity. nih.gov In contrast, exposure to 3-OMF under the same conditions did not result in a significant increase in enzyme activity, confirming it is not a substrate for KHK. nih.govresearchgate.net This interaction highlights its utility as a negative control in studies of fructose metabolism. nih.gov While detailed kinetic parameters like Kₘ and Vₘₐₓ for 3-OMF transport are not as extensively documented as for D-fructose or its glucose analog (3-O-methyl-D-glucose), its primary role in research is as a competitive ligand for fructose transporters, allowing for the isolation and study of transport phenomena independent of metabolic influence.

Metabolic Fate and Tracing Studies in Biological Systems (Non-Clinical)

This compound is widely characterized as a non-metabolizable analog of fructose. nih.govescholarship.orgbiorxiv.org Its metabolic inertia stems from the methyl group at the C-3 position, which prevents its phosphorylation by ketohexokinase (KHK), the first and rate-limiting enzyme in the primary pathway of fructose metabolism. nih.gov

This non-metabolizable property has been validated in various experimental systems, particularly in cell types with high fructose metabolic rates, such as hepatocytes (liver cells). In studies using both wild-type and KHK-overexpressing hepatocytes, 3-OMF was used as a negative control and, unlike fructose, did not undergo phosphorylation or induce downstream metabolic effects like hepatocyte injury, which can be caused by the accumulation of fructose-1-phosphate. nih.govescholarship.orgbiorxiv.org

While extensive organ-specific tracing studies comparable to those for 3-O-methyl-D-glucose (which has been studied in the brain, heart, and liver) are not as detailed for 3-OMF in the literature, its established resistance to KHK provides a strong biochemical basis for its stability in KHK-rich tissues like the liver and intestine. researchgate.net Research on pancreatic beta cells also demonstrated that substituting fructose with 3-OMF prevented TNFα-induced cytotoxicity, indicating that the harmful effects were dependent on fructose metabolism, which 3-OMF does not undergo. researchgate.net This characteristic makes 3-OMF an effective tracer for studying fructose transport and distribution in biological systems without the confounding variable of metabolic conversion.

The non-metabolizable nature of this compound makes it an indispensable tool for distinguishing cellular events initiated by the mere presence and transport of fructose from those that require its subsequent metabolic breakdown.

A primary example of this application is in the study of the regulation of the intestinal fructose transporter GLUT5. It has been demonstrated that dietary fructose induces the upregulation of GLUT5, a key adaptation to increased substrate availability. However, when the non-metabolizable analog 3-OMF is used in place of fructose in intestinal perfusion studies, this upregulation of GLUT5 expression and activity is not observed, or the effect is very modest. nih.govnih.gov This finding was crucial in establishing that the signaling mechanism for GLUT5 induction is not triggered by the sugar binding to the transporter but rather by one or more downstream products of fructose's metabolic pathway. nih.gov

Furthermore, 3-OMF is used to ensure the specificity of enzymatic assays for fructose metabolism. In protocols designed to measure the activity of ketohexokinase (KHK), 3-OMF serves as a specific negative control. nih.gov Assays show high activity in the presence of fructose, which is abolished when 3-OMF is substituted as the substrate. nih.govresearchgate.net This confirms that the measured activity is specifically from KHK-catalyzed phosphorylation and not from other non-specific hexokinases or confounding cellular processes. Similarly, studies on fructose-induced cell injury in hepatocytes showed that fructose treatment led to cell damage, but its non-metabolizable analog 3-OMF did not, thereby differentiating the toxic effects of fructose metabolites (like fructose-1-phosphate) from the simple presence of the sugar. escholarship.orgbiorxiv.org

Assessment of Non-Metabolizable Nature in Organ-Specific Metabolism (e.g., brain, liver, heart in animal models)

Cellular Responses to this compound Exposure

Based on the available scientific literature, there is a lack of specific research investigating the direct effects of this compound on osmotic balance and cellular volume regulation. While some non-metabolizable sugars can act as osmolytes, detailed studies characterizing 3-OMF for this purpose, including its impact on cell volume changes or the activation of volume-regulatory mechanisms, are not prominently featured in the reviewed sources. Research has more frequently utilized its glucose analog, 3-O-methyl-D-glucose, to determine the distribution spaces of hexoses in tissues, a measure related to fluid volume. researchgate.net However, dedicated studies on the osmotic properties of 3-OMF itself remain an area for potential future investigation.

Investigations into the protective effects of non-metabolizable sugar analogs against cellular stress have primarily focused on 3-O-methyl-D-glucose (3-OMG), the glucose counterpart to 3-OMF. Studies have shown that 3-OMG can significantly improve the desiccation tolerance of human keratinocytes, enhancing their viability and long-term survival after dehydration. nih.govebi.ac.uk This has potential applications in the preservation of skin grafts. nih.gov

Similarly, 3-OMG has been demonstrated to offer significant protection to mouse and bovine sperm during preservation techniques like convective drying and cryopreservation. plos.orgnih.gov It helps maintain sperm functionality and viability upon rehydration, which is crucial for assisted reproductive technologies. plos.orgnih.gov

In contrast, specific studies examining the potential protective effects of this compound in these or similar cellular stress models are not found in the reviewed scientific literature. While the MeSH terms of one study on keratinocyte desiccation tolerance include "this compound," the body of the work explicitly names and discusses the use of 3-O-methyl-D-glucose (3-OMG). nih.gov Therefore, while the glucose analog is a documented cytoprotectant against desiccation, similar properties have not been reported for this compound.

Mentioned Compounds

Advanced Analytical Methodologies for 3 O Methyl D Fructose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural and conformational analysis of 3-O-Methyl-D-fructose. This non-destructive technique provides detailed information about the atomic arrangement and dynamic processes of the molecule in solution.

Conformational Analysis and Tautomeric Equilibria in Solution

In solution, this compound, like its parent monosaccharide D-fructose, exists as a complex equilibrium mixture of different cyclic forms, known as tautomers. These include α- and β-pyranose (six-membered rings) and α- and β-furanose (five-membered rings) forms. The distribution of these tautomers is influenced by factors such as solvent and temperature. uoc.gr

¹H and ¹³C NMR spectroscopy are powerful tools for studying this tautomeric equilibrium. The chemical shifts and coupling constants of the protons and carbons in the molecule are highly sensitive to their chemical environment and spatial orientation. By analyzing these NMR parameters, researchers can identify the different tautomers present and determine their relative proportions.

For instance, two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation) and 2D J-resolved spectroscopy, have been instrumental in assigning the complex NMR spectra of fructose (B13574) and its derivatives. uoc.gr The analysis of vicinal coupling constants provides insights into the conformation of the pyranose and furanose rings.

Studies have shown that O-substitution at the C-3 position of D-fructose, as in this compound, significantly perturbs the tautomeric equilibrium compared to the parent sugar. rsc.org This substitution can destabilize the β-pyranose form, leading to an increased proportion of the furanose forms. rsc.org In aqueous solutions of this compound, the β-pyranose and β-furanose forms are found in nearly equal proportions, a notable difference from D-fructose where the β-pyranose form is predominant. rsc.org

Tautomeric Composition of D-Fructose and this compound in D₂O

| Compound | Tautomer | Percentage (%) | Temperature (°C) |

| D-Fructose | β-pyranose | 68.23 | 20 |

| β-furanose | 22.35 | 20 | |

| α-furanose | 6.24 | 20 | |

| α-pyranose | 2.67 | 20 | |

| keto | 0.50 | 20 | |

| This compound | β-pyranose | ~37 | 16.5 |

| β-furanose | ~34 | 16.5 | |

| α-pyranose | ~18 | 16.5 | |

| α-furanose | ~11 | 16.5 |

This table presents a comparison of the tautomeric distribution of D-fructose and this compound in a deuterium (B1214612) oxide (D₂O) solution, as determined by NMR spectroscopy. The data for D-fructose is from a study by Franks et al. nih.gov, and the data for this compound is based on ¹³C NMR data referenced in a study by Lichtenthaler et al. rsc.org

Structural Elucidation of Novel Derivatives

The use of specifically labeled isotopes, such as ¹³C, in the synthesis of derivatives can further aid in the assignment of NMR signals. acs.org For example, the ¹³C NMR spectrum of this compound was crucial in reassigning the methine resonances of D-fructose itself. nih.gov

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sugars and their derivatives. lcms.czcerealsgrains.orgupm.edu.my For compounds like this compound, HPLC can be employed to determine its purity after synthesis and to quantify its presence in various samples.

Several HPLC methods are available for sugar analysis, often utilizing different column chemistries and detection methods. lcms.cz Amino-bonded silica (B1680970) columns are commonly used for the separation of simple sugars. upm.edu.my The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, is crucial for achieving good separation. upm.edu.my

Detection is often achieved using a refractive index (RI) detector, which is a universal detector for non-chromophoric compounds like sugars. upm.edu.my Alternatively, evaporative light scattering detectors (ELSD) can be used, offering near-universal detection of non-volatile and semi-volatile components. lcms.cz For enhanced sensitivity and selectivity, pre-column derivatization with a UV-active label can be performed, followed by UV detection. researchgate.net

Common HPLC Parameters for Sugar Analysis

| Parameter | Typical Setting | Reference |

| Column | Amino-bonded silica (e.g., NH2 column), Ligand-exchange, HILIC | lcms.czupm.edu.my |

| Mobile Phase | Acetonitrile/Water gradient | upm.edu.my |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELS), UV (with derivatization) | lcms.czupm.edu.myresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | upm.edu.my |

| Temperature | Ambient to 40°C | acs.org |

This table summarizes typical parameters used in HPLC methods for the analysis of sugars, which are applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since sugars like this compound are not inherently volatile, they must first be converted into volatile derivatives. Common derivatization methods include silylation (to form trimethylsilyl (B98337) ethers) or acetylation (often after reduction to the corresponding alditol). mdpi.comchalmers.secabidigitallibrary.org

GC-MS analysis provides both retention time data from the gas chromatograph and a mass spectrum from the mass spectrometer for each separated component. This combination of information is highly effective for identifying and characterizing sugar derivatives. cabidigitallibrary.org A significant challenge in the GC-MS analysis of methylated sugars is distinguishing between isomers, such as 3-O-methyl- and 4-O-methyl-hexoses, which can have similar fragmentation patterns and retention times. mdpi.com To overcome this, specific derivatization procedures and careful analysis of the mass spectra are required. mdpi.com For instance, the analysis of methylated alditol acetates can be used for this purpose. mdpi.com The fragmentation patterns of these derivatives provide structural information, allowing for the determination of the position of the methyl group. chalmers.se

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a key analytical tool that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides valuable structural information.

When coupled with a separation technique like GC or LC, MS becomes a highly specific and sensitive detector. In the context of this compound, MS can be used to confirm the molecular weight of the compound and its derivatives. nih.gov

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), involve selecting an ion of a specific mass-to-charge ratio (the precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. The fragmentation pathways are often characteristic of the molecule's structure. For example, the fragmentation of methylated sugar derivatives in GC-MS can reveal the location of the methyl group. chalmers.se Studies on the gas-phase dehydration of D-fructose using mass spectrometry have provided insights into the reaction mechanisms and the structures of the resulting products. researchgate.net These types of studies can be extended to understand the fragmentation behavior of this compound.

Spectroscopic Techniques for Structural and Interaction Analysis (e.g., Raman Spectroscopy)

Spectroscopic methodologies are indispensable in the structural elucidation and analysis of molecular interactions of carbohydrates like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and infrared spectroscopy provide detailed information on molecular conformation, tautomeric equilibria, and non-covalent interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier, non-destructive technique for determining the detailed structure of carbohydrates in solution. unina.it It provides critical data on the configuration of anomeric centers, ring conformation, and the distribution of various tautomers (isomeric forms) at equilibrium. unina.itunimo.it

Detailed Research Findings:

Structural Elucidation and Reference Standard: Carbon-13 NMR (¹³C-NMR) analysis of this compound has been instrumental in the field of carbohydrate chemistry. Researchers have utilized its spectrum to definitively reassign the methine resonances of its parent compound, D-fructose, demonstrating its value as a crucial reference compound for structural confirmation. nih.gov

Tautomeric Distribution: Like other ketohexoses, this compound exists in solution as an equilibrium mixture of different cyclic isomers (tautomers), primarily pyranose and furanose forms. acs.orgresearchgate.net Two-dimensional NMR studies have quantified this equilibrium. For instance, in deuterium oxide (D₂O), the tautomeric composition of this compound is comparable to that of the disaccharide turanose. uoc.gr Research has detailed the percentages of its major tautomeric forms in different solvents, highlighting how solvent environment influences the equilibrium. uoc.gr

Table 1: Tautomeric Composition (%) of this compound in Solution at 30°C Data sourced from two-dimensional NMR spectral studies. uoc.gr

| Tautomer | Solvent: D₂O (%) | Solvent: DMSO-d₆ (%) |

| α-Furanose | 20 | 20 |

| β-Furanose | 58 | 58 |

| β-Pyranose | 16.5 | 16.5 |

This table is interactive. Click on the headers to sort.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed molecular fingerprint, making it highly sensitive to the configuration and conformation of carbohydrates. researchgate.netnih.gov It is particularly effective for studying aqueous solutions due to the weak Raman signal of water, and it can be used to identify individual monosaccharides and their anomeric configurations. researchgate.netnih.gov

Detailed Research Findings:

While specific Raman spectra for this compound are not extensively documented in primary literature, its analysis can be inferred from comprehensive studies on D-fructose and other methylated sugars. researchgate.netcdnsciencepub.comresearchgate.net The spectrum is typically analyzed in three main regions:

OH Stretching Region (3100-3650 cm⁻¹): This region provides information on hydrogen bonding. cdnsciencepub.com The methylation at the O-3 position in this compound would eliminate one hydroxyl group, leading to distinct changes in this region compared to D-fructose, reflecting an altered hydrogen-bonding network. cdnsciencepub.com

CH Stretching Region (2800-3000 cm⁻¹): This region contains signals from the C-H bonds of the pyranose ring and the hydroxymethyl group. cdnsciencepub.com The introduction of the methyl group (-CH₃) in this compound would introduce new, characteristic symmetric and asymmetric stretching vibrations in this area.

Fingerprint Region (200-1600 cm⁻¹): This complex region contains a wealth of structural information, including C-C and C-O stretching, as well as C-O-H, C-C-H, and C-C-O bending vibrations. cdnsciencepub.commdpi.com The spectrum in this region is unique to the molecule's specific structure and conformation. researchgate.net Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been shown to enhance the signal for fructose, enabling detection of pyranose C-C-C bending (424 cm⁻¹) and CH₂ bending (1460 cm⁻¹) modes with greater intensity, a method that could be applied to its derivatives. mdpi.com

Table 2: Characteristic Raman Bands of Crystalline D-Fructose and Their Assignments This table serves as a reference for the potential vibrational modes of this compound. Data sourced from studies on D-fructose. cdnsciencepub.commdpi.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3525 | Weakly bound O-4-H stretching |

| ~3415 | O-5-H stretching |

| ~3365-3305 | O-3-H and O-1-H stretching (involved in hydrogen bonding) |

| ~2967 | Anomeric C-H stretching |

| ~1460 | CH₂ bending |

| ~1095 | C-O-H bending |

| ~627 | Pyranose ring deformation |

| ~424 | Pyranose C-C-C bending |

| ~333 | C-O-C bending |

This table is interactive. Click on the headers to sort.

The methylation at the 3-position would be expected to cause the disappearance of the O-3-H stretching band and introduce new vibrations related to the C-O-C linkage and the methyl group's internal modes, thereby providing a clear spectral marker for its identification and structural analysis. cdnsciencepub.comresearchgate.net

Theoretical and Computational Investigations of 3 O Methyl D Fructose

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to represent and predict the physical motions of atoms and molecules over time. These approaches are invaluable for exploring the conformational landscape and intermolecular interactions of flexible molecules like 3-O-Methyl-D-fructose.

In aqueous solutions, fructose (B13574) and its derivatives exist not as a single structure but as a dynamic equilibrium of several cyclic isomers known as tautomers, primarily five-membered rings (furanoses) and six-membered rings (pyranoses), each of which can exist as α and β anomers. Computational and experimental methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to determine the distribution of these tautomers for this compound.

Research has shown that substitution at the 3-hydroxyl position significantly impacts the tautomeric equilibrium compared to the parent D-fructose molecule. rsc.org Specifically, 3-O-methylation destabilizes the β-pyranose (β-p) form, which is the most abundant tautomer for unsubstituted D-fructose (around 71-72%). rsc.orgresearchgate.net In this compound, this destabilization leads to a more even distribution between the pyranose and furanose forms. One proposed reason for this effect is that 3-O-substitution prevents the formation of a stabilizing intramolecular hydrogen bond between the 3-OH and 1-OH groups that is thought to favor the β-pyranose conformation in D-fructose. rsc.org

The tautomeric distribution for this compound in an aqueous solution has been determined using 13C NMR data. rsc.org The results show nearly equal proportions of the β-pyranose and β-furanose forms, a stark contrast to D-fructose.

| Tautomer | Abbreviation | Percentage (%) |

|---|---|---|

| β-D-fructopyranose | β-p | 37 |

| β-D-fructofuranose | β-f | 34 |

| α-D-fructopyranose | α-p | 18 |

| α-D-fructofuranose | α-f | 11 |

Computational simulations are crucial for predicting how small molecules like this compound might bind to and interact with biological macromolecules. While extensive simulation studies specifically for this compound are not widely documented, its potential interactions can be inferred from databases and studies on related enzymes.

One identified interaction is with Xylose Isomerase (UniProt ID: P15587), an enzyme involved in D-xylose catabolism. drugbank.com Molecular modeling suggests that the linear form of this compound can be accommodated within the active site of this enzyme. drugbank.com Such simulations would typically involve docking the ligand (this compound) into the crystal structure of the enzyme and running molecular dynamics to assess the stability of the complex, identify key binding interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding energies. These theoretical studies are foundational for understanding its potential role as a substrate or inhibitor.

Prediction of Preferred Conformations and Tautomeric Distribution

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a first-principles approach to understanding the electronic structure of a molecule, which governs its reactivity. ornl.gov While specific DFT studies on this compound are limited, calculations performed on its parent, D-fructose, offer significant insights into how the 3-O-methyl group might alter its chemical behavior.

DFT studies on the acid-catalyzed dehydration of fructose have analyzed the favorability of protonation at each of the different oxygen atoms, a key step in the reaction mechanism. uchile.cl These calculations reveal that the hydroxyl groups of fructose have different propensities for being protonated. Notably, the oxygen at position 3 is the least favorable site for protonation in an acidic medium. uchile.cl

| Protonation Site (Oxygen at Carbon) | Relative Free Energy (kcal/mol) | Favorability |

|---|---|---|

| O-6 | -2.9 | Most Favorable |

| O-2 | -2.2 | Favorable |

| O-4 | -1.6 | Favorable |

| O-5 | -1.4 | Favorable |

| O-1 | -0.9 | Less Favorable |

| O-3 | +0.3 | Unfavorable |

Structure-Activity Relationship (SAR) Studies for Modified Analogs

Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological or chemical activity. drugdesign.org For this compound, a clear SAR can be established by comparing its properties to those of D-fructose and other analogs.

The most direct SAR comes from the analysis of its tautomeric distribution. The modification—methylation at the 3-position—is directly responsible for a significant change in the molecule's preferred chemical form in solution. rsc.org This relationship between the structure (3-O-methyl group) and the activity (tautomeric equilibrium shift) is a classic example of SAR. By comparing the tautomer populations of D-fructose and this compound, the effect of this single structural change becomes evident.

| Tautomer | D-fructose (%) researchgate.net | This compound (%) rsc.org | Change due to 3-O-Methylation |

|---|---|---|---|

| β-pyranose | ~72 | 37 | Significant Decrease |

| β-furanose | ~20 | 34 | Increase |

| α-furanose | ~5.2 | 11 | Increase |

| α-pyranose | ~2.3 | 18 | Significant Increase |

This SAR demonstrates that modifying the C-3 hydroxyl group is a powerful strategy for manipulating the conformational and tautomeric properties of fructose. Such insights are critical for designing modified sugar analogs with specific desired chemical or physical properties.

Applications of 3 O Methyl D Fructose As a Biochemical Research Tool

Probing Sugar Transport Mechanisms Across Biological Membranes

3-O-Methyl-D-fructose, a non-metabolizable analog of fructose (B13574), serves as a critical tool for elucidating the mechanisms of sugar transport across biological membranes. nih.govresearchgate.net Its primary advantage lies in its ability to be recognized and transported by specific sugar transporters without being subsequently metabolized by intracellular enzymes. This characteristic allows researchers to isolate and study the transport process itself, independent of downstream metabolic events.

One of the key transporters investigated using this analog is the fructose-specific transporter GLUT5. Studies have shown that while this compound can be transported by GLUT5, it does so with only a modest effect on the transporter's expression levels compared to fructose. nih.gov This suggests that the upregulation of GLUT5 is not solely dependent on substrate binding and transport but also requires intracellular metabolism of the sugar. nih.gov For instance, research on intestinal perfusion in rats demonstrated that this compound failed to induce the expression and activity of GLUT5, reinforcing the idea that a metabolite of fructose, rather than fructose itself, is the likely signaling molecule for this regulation. nih.gov

Furthermore, the use of this compound has helped differentiate the roles of various sugar transporters. For example, in studies of intestinal sugar transport, it has been used to probe the specificity of transporters like the sodium-dependent glucose cotransporter 1 (SGLT1) and the facilitative glucose transporter GLUT2. cambridge.orgnih.gov While SGLT1 is primarily known for glucose and galactose transport, studies have utilized analogs like 3-O-methyl-D-glucose (a related compound) to explore its substrate flexibility. cambridge.orgnih.gov The distinct handling of this compound by different transporters provides valuable insights into their specific roles in nutrient absorption and cellular uptake.

The following table summarizes the key transporters and their interaction with this compound and related analogs:

| Transporter | Substrate(s) | Interaction with this compound/analogs | Reference(s) |

| GLUT5 | Fructose | Transported, but has a modest effect on expression | nih.govnih.gov |

| SGLT1 | Glucose, Galactose | 3-O-methyl-D-glucose is transported | cambridge.orgnih.gov |

| GLUT2 | Glucose, Fructose, Galactose | Non-metabolizable glucose analogs cause similar changes in expression to glucose and fructose | nih.gov |

Assessing Enzyme Specificity and Kinetic Parameters in Carbohydrate Metabolism Studies

The non-metabolizable nature of this compound makes it an invaluable tool for assessing the specificity and kinetic parameters of enzymes involved in carbohydrate metabolism, particularly ketohexokinase (KHK). nih.govresearchgate.net KHK is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (B91348). nih.govnih.gov

In enzymatic assays, this compound is used as a negative control to confirm the specificity of KHK for fructose. nih.govresearchgate.net Since this compound is not a substrate for KHK, its inclusion in an assay should not result in the production of ADP, the co-product of the phosphorylation reaction. nih.govresearchgate.net This allows researchers to distinguish true KHK activity from non-specific kinase activity. For example, in a luminescence-based protocol for quantifying KHK activity, the specificity of the assay was verified by demonstrating the absence of a signal when this compound was used as the substrate. nih.govresearchgate.net

Studies have utilized this analog to investigate the kinetic properties of enzymes like D-xylose isomerase, which can isomerize D-fructose. core.ac.uk While not a direct substrate, the structural similarity of this compound to fructose allows it to be used in competitive inhibition studies to probe the active site of such enzymes. The methylation at the 3-position can sterically hinder binding and catalysis, providing insights into the structural requirements for substrate recognition.

The table below presents data from a study on KHK-C expression and activity, highlighting the use of this compound as a negative control.

| Cell Line/Condition | Substrate | KHK Activity (Relative Units) | Reference(s) |

| WT HepG2 cells | No fructose | ~0 | researchgate.net |

| WT HepG2 cells | 2 mM fructose | ~100 | researchgate.net |

| WT HepG2 cells | 2 mM this compound | ~0 | researchgate.net |

| KHK-C OE HepG2 cells | No fructose | ~0 | researchgate.net |

| KHK-C OE HepG2 cells | 2 mM fructose | ~400 | researchgate.net |

| KHK-C OE HepG2 cells | 2 mM this compound | ~0 | researchgate.net |

Investigating Cellular Permeability and Distribution Spaces in Animal Models

This compound, along with its glucose analog 3-O-methyl-D-glucose, is instrumental in investigating cellular permeability and determining the distribution spaces of hexoses in various tissues within animal models. researchgate.net Because these analogs are transported into cells but not metabolized, their accumulation within a tissue reflects the volume of distribution accessible to the sugar. researchgate.net

In studies of the blood-brain barrier, [14C]methylglucose has been used to measure its transport and distribution space in the brain. researchgate.net The metabolic stability of this analog is crucial for these experiments, as any significant conversion to other products would confound the interpretation of its distribution. researchgate.net Research has confirmed that the vast majority of [14C]methylglucose remains unmetabolized in the brain, plasma, heart, and liver of rats, validating its use as a tracer for glucose transport and distribution. researchgate.net

These studies have provided quantitative data on the distribution spaces of hexoses in different organs. For example, the distribution space for methylglucose was found to be approximately 0.52 in the brain and heart, and 0.75 in the liver of rats. researchgate.net Such data are vital for understanding how different tissues handle sugars and how this might be altered in disease states. While fructose itself has been shown not to increase intestinal permeability in some studies, the use of non-metabolizable analogs helps to dissect the direct effects of sugar transport from the downstream consequences of their metabolism on cellular and tissue permeability. frontiersin.org

The following table summarizes the distribution spaces of methylglucose in various rat tissues.

| Tissue | Distribution Space | Percentage of Unmetabolized [14C]methylglucose | Reference(s) |

| Brain | 0.52 | 97-100% | researchgate.net |

| Heart | 0.52 | >90% | researchgate.net |

| Liver | 0.75 | >90% | researchgate.net |

| Plasma | N/A | >99% | researchgate.net |

Development of Assays for Fructose Metabolism and Related Pathways

The unique properties of this compound have been pivotal in the development and validation of specific assays for fructose metabolism and related pathways. nih.govresearchgate.net Its role as a non-metabolizable analog allows it to serve as a crucial negative control, ensuring the specificity of the assay for fructose-metabolizing enzymes. nih.govresearchgate.net

A prime example is the development of a luminescence-based protocol to quantify the enzymatic activity of ketohexokinase (KHK). nih.govresearchgate.net In this assay, the conversion of fructose to fructose-1-phosphate by KHK is coupled to a series of reactions that ultimately produce a luminescent signal proportional to the KHK activity. To validate that the measured signal is specifically due to the metabolism of fructose by KHK, this compound is substituted for fructose in a control reaction. nih.govresearchgate.net The absence of a signal in the presence of this compound confirms that the assay is not detecting non-specific phosphorylation or other confounding enzymatic activities. nih.govresearchgate.net

This approach has been used to assess KHK activity in various biological samples, including mouse and human hepatocytes, both in vitro and in vivo. nih.govresearchgate.net The accuracy of these assays has been further validated through knockdown and overexpression of KHK, demonstrating that the signal appropriately reflects the levels of the enzyme. nih.govresearchgate.net The use of this compound is a cornerstone of these methodologies, providing confidence in the specificity and reliability of the obtained results.

The table below outlines the components of a typical KHK activity assay, highlighting the role of this compound.

| Component | Function in Assay | Role of this compound | Reference(s) |

| Ketohexokinase (KHK) | Enzyme of interest, catalyzes fructose phosphorylation | Not a substrate, used to confirm enzyme specificity | nih.govresearchgate.net |

| Fructose | Substrate for KHK | Replaced by this compound in negative control | nih.govresearchgate.net |

| ATP | Co-substrate, phosphate (B84403) donor | Present in both test and control reactions | nih.govresearchgate.net |

| Luminescence Detection System | Measures ADP production, proportional to KHK activity | No signal generated in the presence of this compound | nih.govresearchgate.net |

Exploration as a Bioprotectant for Cell Preservation Research

Emerging research has begun to explore the potential of this compound and its glucose analog, 3-O-methyl-D-glucose, as bioprotectants in the field of cell preservation. nih.gov The rationale behind this application stems from the known cryoprotective and desiccation-protective properties of various carbohydrates. nih.gov These sugars can stabilize cellular structures, particularly membranes, during stresses like freezing and drying. researchgate.net

A study investigating the desiccation tolerance of keratinocytes introduced 3-O-methyl-D-glucose as a novel protective agent. nih.gov The results showed that while cell viability decreased with water content, the presence of 3-O-methyl-D-glucose significantly improved the immediate post-rehydration viability and long-term survival of the cells compared to controls. nih.gov The non-metabolizable nature of this sugar analog is advantageous in this context, as it can exert its protective effects without being consumed by the cell for energy, thus maintaining its concentration and protective capacity over time.

While research in this specific application of this compound is still in its early stages, the promising results with its glucose counterpart suggest a potential avenue for its use. The ability of these methylated sugars to interact with and stabilize cellular components during preservation processes could offer an economical and effective solution for the storage and transportation of cells, tissues, and engineered skin replacements. nih.gov Further investigation is warranted to fully elucidate the mechanisms by which these analogs confer protection and to optimize their use in various cell preservation protocols.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Site-Specific Labeling

The utility of 3-O-Methyl-D-fructose as a research tool is intrinsically linked to the ability to chemically synthesize it, including isotopically labeled versions for tracer studies. The incorporation of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule allows for its tracking and quantification in complex biological systems. chemsrc.com For example, D-Fructose-3-d, a deuterated form, can be used to study the pharmacokinetic and metabolic profiles of the compound without the interference of signals from its unlabeled counterparts. chemsrc.com

Future research is focused on developing more advanced and efficient synthetic methodologies. A key area of development is chemoenzymatic synthesis, which combines the precision of enzymes with the versatility of chemical reactions. researchgate.net Researchers are engineering enzymes, such as glycosidases, to create "glycosynthases" that can specifically handle modified sugars like 3-O-methylated substrates. researchgate.net By inspecting the active sites of these enzymes and using techniques like site-directed mutagenesis, scientists can create mutant enzymes with improved ability to synthesize specific glycosides, including those containing this compound. researchgate.netresearchgate.net These advanced methods aim to produce higher yields and greater regioselectivity, enabling the creation of precisely labeled probes for sophisticated mechanistic studies. researchgate.net This will facilitate more detailed investigations into its transport, binding partners, and potential metabolic fate under various conditions.

High-Throughput Screening Applications in Mechanistic Biology

The unique properties of this compound make it a valuable tool for high-throughput screening (HTS) assays designed to identify and characterize modulators of sugar transporters and metabolic enzymes. Because it is not metabolized, it can be used to isolate the effects of compounds on specific transport or binding events without the complication of downstream metabolic effects. libretexts.org

For instance, HTS assays have been developed to screen for potential inhibitors of the fructose (B13574) transporter GLUT5. libretexts.org In such assays, this compound can serve as a stable substrate or competitor. Furthermore, computational HTS, or virtual screening, has identified this compound as a potential ligand for various biological targets. It was identified from the DrugBank database as a potential inhibitor of haptoglobin and also as a compound that could interact with the main protease (Mpro) of the SARS-CoV-2 virus. frontiersin.orgmdpi.com While these in silico findings require experimental validation, they highlight the potential of using this compound in large-scale screening campaigns to uncover novel protein-ligand interactions and starting points for drug discovery. Future applications could involve its use in screening large chemical libraries to find new therapeutic agents targeting fructose-related pathways or other unforeseen targets.

Comparative Studies with Other O-Methylated Monosaccharides

To fully understand the biological significance of the methyl group at the C-3 position of fructose, comparative studies with other O-methylated monosaccharides are essential. The most common comparator is 3-O-Methyl-D-glucose. Both compounds are used as non-metabolizable analogs to study glucose and fructose transport and metabolism.

Early research noted that while neither this compound nor 3-O-Methyl-D-glucose were fermented by oral microorganisms, 3-O-Methyl-D-glucose was reported to be a neurotoxic agent, a property not attributed to its fructose counterpart. dokumen.pub This highlights that even small structural differences between these methylated sugars can lead to distinct biological activities. Studies on intestinal sugar transporters have shown that fructose and glucose analogs can have different effects on transporter expression. For example, fructose specifically upregulates GLUT5, whereas both fructose and glucose analogs can influence GLUT2 expression. libretexts.org Comparative analyses of how this compound and other methylated sugars, such as 4,6-di-O-methyl-α-D-galactose or methyl 2-O-methyl-α-D-xylofuranoside, interact with various transporters and enzymes will provide valuable structure-activity relationship data. mdpi.comuva.esmdpi.com These studies are crucial for dissecting the specificity of sugar-protein interactions and for designing more selective molecular probes.

Table 1: Comparison of 3-O-Methylated Monosaccharides

| Compound | Parent Sugar | Primary Use in Research | Reported Differentiating Characteristics |

|---|---|---|---|

| This compound | D-Fructose | Non-metabolizable fructose analog for transport and metabolism studies. researchgate.netlibretexts.org | Not fermented by oral microorganisms. dokumen.pub Identified as a potential haptoglobin inhibitor. frontiersin.org |

| 3-O-Methyl-D-glucose | D-Glucose | Non-metabolizable glucose analog for transport studies. | Not fermented by oral microorganisms; reported as a neurotoxic agent. dokumen.pub |

This table is generated based on available data and is intended for comparative purposes.

Integrated Multi-Omics Approaches to Elucidate Systemic Impacts

The future of understanding the complete biological role of this compound lies in integrated multi-omics approaches. These studies combine genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of the cellular and systemic responses to the compound. While specific multi-omics studies focused solely on this compound are still emerging, the framework for such research is well-established from studies of fructose itself.

Systems approaches have been used to identify the hepatic pathways that mediate fructose-induced metabolic dysfunction. researchgate.netresearchgate.net A similar strategy could be applied to this compound to map its interaction network within the cell. For example, after exposing cells or organisms to labeled this compound, metabolomics could trace its path and identify any unexpected derivatives. Simultaneously, proteomics could identify proteins that directly bind to it (protein-ligand fishing), while transcriptomics would reveal changes in gene expression in response to its presence. This integrated approach could uncover novel signaling pathways modulated by this compound, identify its off-target effects, and provide a comprehensive understanding of its impact on cellular homeostasis. cornous.com Such studies will be critical in moving beyond its role as a simple metabolic probe to understanding its full potential as a bioactive compound.

Q & A

Q. What are the standard synthetic routes for 3-O-Methyl-D-fructose, and how do reaction conditions influence yield and purity?

The synthesis typically involves methylating D-fructose using selective protecting groups to target the 3-hydroxyl position. Common methods include:

- Protection-deprotection strategies : For example, using isopropylidene groups to block specific hydroxyls before methylation with methyl iodide or dimethyl sulfate in alkaline conditions .

- Catalytic methylation : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Yield and purity depend on solvent choice (e.g., DMF vs. aqueous systems), temperature (20–40°C optimal), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz) confirm regioselectivity by identifying methyl group integration (δ ~3.3 ppm for OCH₃) and anomeric carbon signals (δ ~105 ppm for β-fructofuranose) .

- Mass spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular mass (e.g., [M+Na]⁺ at m/z 227.1) .

- HPLC : Reverse-phase C18 columns with evaporative light scattering detection (ELSD) assess purity (>95%) .

Q. How should researchers design experiments to investigate this compound’s metabolic stability compared to D-fructose?

Adopt the P-E/I-C-O framework :

- Population (P) : Cell lines (e.g., HepG2) or animal models (e.g., Sprague-Dawley rats).

- Exposure/Intervention (E/I) : Administer equimolar doses of this compound vs. D-fructose.

- Comparison (C) : Control groups receiving saline or unmethylated fructose.

- Outcome (O) : Measure glucose uptake (via fluorescent probes like 2-NBDG) and ATP production (luminescence assays) over 24–72 hours. Include triplicate runs and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported enzymatic inhibition effects of this compound?

Conflicting data (e.g., inhibition of hexokinase vs. no effect) may arise from:

- Variability in enzyme sources : Use recombinant human enzymes (e.g., HK-II) rather than tissue extracts to standardize assays .

- Substrate concentration : Test a range (0.1–10 mM) to identify non-competitive vs. competitive inhibition patterns.

- Orthogonal validation : Combine kinetic assays with molecular docking simulations (AutoDock Vina) to assess binding affinity to active sites .

Q. How does the stereochemistry of this compound influence its interaction with carbohydrate-binding proteins?

The methyl group at C3 alters hydrogen-bonding networks and steric accessibility. To study this:

Q. What methodologies are recommended for in vivo studies of this compound’s prebiotic potential?

- Animal models : Use germ-free mice colonized with human gut microbiota. Administer this compound (1–5% w/w diet) for 4 weeks.

- Metagenomic analysis : Perform 16S rRNA sequencing (Illumina MiSeq) to track microbial diversity shifts (e.g., Bifidobacterium enrichment).

- SCFA quantification : Measure fecal short-chain fatty acids (butyrate, acetate) via GC-MS as markers of fermentative activity .

Q. How can researchers resolve discrepancies in NMR data for this compound across different solvent systems?

Solvent polarity (D₂O vs. DMSO-d₆) affects tautomeric equilibrium and peak splitting:

- Variable-temperature NMR : Conduct experiments at 25°C and 40°C to observe keto/enol interconversion rates.

- COSY and HSQC : Assign spin systems and correlate ¹H-¹³C signals to confirm structural consistency .

Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for meta-analysis of this compound’s bioactivity across heterogeneous studies?

- PRISMA guidelines : Systematically compile data from PubMed/Scopus using keywords (e.g., "this compound AND pharmacokinetics").

- Random-effects models : Account for variability in study designs (e.g., effect sizes weighted by sample size).

- Sensitivity analysis : Exclude outliers (e.g., studies with >20% attrition bias) to assess robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.